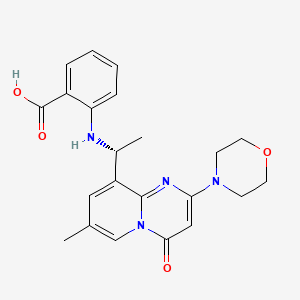

![molecular formula C23H25ClN2O2S B560098 9-[4-[(2R)-1-(dimethylamino)propan-2-yl]phenyl]-8-hydroxy-6-methyl-5H-thieno[2,3-c]quinolin-4-one;hydrochloride CAS No. 1338545-07-5](/img/structure/B560098.png)

9-[4-[(2R)-1-(dimethylamino)propan-2-yl]phenyl]-8-hydroxy-6-methyl-5H-thieno[2,3-c]quinolin-4-one;hydrochloride

描述

OTS964(盐酸盐)是一种口服活性、高亲和力和选择性抑制T淋巴因子激活的杀伤细胞来源的蛋白激酶(TOPK)的药物。 这种蛋白激酶在多种类型的癌症中过度表达,包括白血病、乳腺癌、肾癌、卵巢癌和肺癌 。 OTS964(盐酸盐)在多种癌细胞系中显示出有效的抗增殖活性 .

作用机制

OTS964(盐酸盐)通过选择性抑制T淋巴因子激活的杀伤细胞来源的蛋白激酶(TOPK)发挥作用。 这种抑制会破坏细胞周期,导致胞质分裂缺陷,随后癌细胞凋亡 。 此外,OTS964(盐酸盐)是细胞周期蛋白依赖性激酶CDK11的有效抑制剂,这进一步促进了其抗癌活性 .

类似化合物:

OTS514: 另一种具有类似抗癌特性的TOPK抑制剂。

OTS167: 一种具有更广泛的激酶抑制谱的化合物,包括TOPK和其他激酶。

OTS193: 一种具有不同化学结构的TOPK选择性抑制剂。

OTS964(盐酸盐)的独特性: OTS964(盐酸盐)由于其作为TOPK抑制剂的高选择性和效力而脱颖而出。 它在临床前模型中诱导完全肿瘤消退的能力,而没有明显的不良反应,使其成为进一步开发的有希望的候选药物 .

生化分析

Biochemical Properties

OTS-964 demonstrates potent anti-proliferative activity in a panel of cell lines positive for TOPK . It interacts with the ATP-binding cassette sub-family G member 2 (ABCG2), a protein that plays a crucial role in multidrug resistance . The interaction of OTS-964 with ABCG2 limits its effectiveness in drug-resistant and gene-transfected cells overexpressing ABCG2 .

Cellular Effects

OTS-964 suppresses cancer cell proliferation and increases cancer cell death . It also upregulates ABCG2 protein and mRNA expression levels, resulting in enhanced resistance to ABCG2 substrate-drugs .

Molecular Mechanism

OTS-964 shows an inhibitory effect on the efflux function mediated by ABCG2, affecting the pharmacokinetic profile of other ABCG2 substrate-drugs . It stimulates ATPase activity of ABCG2 in a concentration-dependent manner . Computational molecular docking analysis suggests that OTS-964 interacts with the drug-binding pocket of ABCG2 protein and has substrate-like behaviors .

Temporal Effects in Laboratory Settings

The OTS-964 liposomal formulation proves to be very stable with less than 10% release after 4 days in phosphate-buffered saline at 37 °C . The quantity of drug associated with the liposomal surface but not inside the liposomes could also be estimated .

Dosage Effects in Animal Models

In animal models, OTS-964 has shown to cause tumors to shrink, even after the treatment, ultimately revealing complete regression . When administered to mouse xenograft models, adverse hematopoietic toxicities were observed .

Transport and Distribution

OTS-964 is encapsulated into liposomes for clinical development . This liposomal formulation allows for the controlled release of OTS-964, aiding in its distribution within cells and tissues .

Subcellular Localization

Given its interaction with ABCG2, a transporter protein located in the plasma membrane, it can be inferred that OTS-964 may localize to the same or nearby regions .

准备方法

合成路线和反应条件: OTS964可以通过一系列化学反应合成,包括形成核心结构,然后进行官能团修饰。具体的合成路线和反应条件是专有的,详细的信息在公开文献中不容易获得。

工业生产方法: OTS964(盐酸盐)的工业生产涉及使用优化的反应条件进行大规模合成,以确保高产率和纯度。 该化合物通常封装在脂质体中,以提高其稳定性和生物利用度 .

化学反应分析

反应类型: OTS964(盐酸盐)由于存在反应性官能团,主要经历取代反应。在特定条件下,它也可以参与氧化和还原反应。

常用试剂和条件:

取代反应: 通常涉及在温和至中等条件下的亲核或亲电试剂。

氧化反应: 通常需要氧化剂,如过氧化氢或高锰酸钾。

还原反应: 通常使用还原剂,如硼氢化钠或氢化锂铝。

主要产物: 从这些反应中形成的主要产物取决于所使用的具体试剂和条件。例如,取代反应可能产生具有不同官能团的OTS964的各种衍生物。

科学研究应用

OTS964(盐酸盐)具有广泛的科学研究应用,特别是在化学、生物学、医学和工业领域:

化学: 用作工具化合物来研究蛋白激酶的抑制及其在细胞信号通路中的作用。

生物学: 用于研究以了解细胞周期调控和凋亡的机制。

相似化合物的比较

OTS514: Another TOPK inhibitor with similar anti-cancer properties.

OTS167: A compound with a broader kinase inhibition profile, including TOPK and other kinases.

OTS193: A selective inhibitor of TOPK with a different chemical structure.

Uniqueness of OTS964 (Hydrochloride): OTS964 (hydrochloride) stands out due to its high selectivity and potency as a TOPK inhibitor. Its ability to induce complete tumor regression in preclinical models without significant adverse effects makes it a promising candidate for further development .

属性

IUPAC Name |

9-[4-[(2R)-1-(dimethylamino)propan-2-yl]phenyl]-8-hydroxy-6-methyl-5H-thieno[2,3-c]quinolin-4-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N2O2S.ClH/c1-13-11-18(26)19(16-7-5-15(6-8-16)14(2)12-25(3)4)20-17-9-10-28-22(17)23(27)24-21(13)20;/h5-11,14,26H,12H2,1-4H3,(H,24,27);1H/t14-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHPWOYBWUWSJDW-UQKRIMTDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C2=C1NC(=O)C3=C2C=CS3)C4=CC=C(C=C4)C(C)CN(C)C)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(C2=C1NC(=O)C3=C2C=CS3)C4=CC=C(C=C4)[C@@H](C)CN(C)C)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1338545-07-5 | |

| Record name | Thieno[2,3-c]quinolin-4(5H)-one, 9-[4-[(1R)-2-(dimethylamino)-1-methylethyl]phenyl]-8-hydroxy-6-methyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1338545-07-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes OTS964 hydrochloride a promising candidate for cancer therapy, and how does its combination with Albendazole enhance its efficacy?

A1: OTS964 hydrochloride demonstrates promising anticancer properties by inhibiting TOPK, a protein kinase often overexpressed in various cancers. [] This inhibition disrupts cancer cell proliferation and survival. The research highlights the synergistic cytotoxic effect observed when OTS964 hydrochloride is combined with Albendazole, another anticancer agent. This synergistic toxicity arises from enhanced apoptosis induction, increased reactive oxygen species (ROS) generation, reduced vascular endothelial growth factor (VEGF) secretion, and inhibited migration and invasion of cancer cells. [] In vivo studies using a B16F0-bearing mouse model further support these findings, revealing an 80% reduction in tumor size with the combination therapy without noticeable toxicity. [] This research suggests that combining OTS964 hydrochloride with Albendazole holds significant potential for enhancing cancer treatment efficacy.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Sodium ((1,4-phenylenebis(methanylylidene))bis(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl-3-ylidene))dimethanesulfonate](/img/structure/B560017.png)

![[[(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-3-hydroxy-4-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4R,5R)-5-(3-carbamoyl-4H-pyridin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate;cyclohexanamine](/img/structure/B560022.png)

![(11R,15S)-5-anilino-4-[[4-(6-fluoropyridin-2-yl)phenyl]methyl]-8-methyl-1,3,4,8,10-pentazatetracyclo[7.6.0.02,6.011,15]pentadeca-2,5,9-trien-7-one](/img/structure/B560036.png)

![8-chloro-2-[(2S)-pyrrolidin-2-yl]-3H-[1]benzofuro[3,2-d]pyrimidin-4-one;hydrochloride](/img/structure/B560038.png)